(+/-)-Homohistidine (+/-)-Homohistidine
Brand Name: Vulcanchem
CAS No.: 5817-77-6
VCID: VC0014612
InChI: InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)
SMILES: C1=C(NC=N1)CCC(C(=O)O)N
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

(+/-)-Homohistidine

CAS No.: 5817-77-6

VCID: VC0014612

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-Homohistidine - 5817-77-6

Description

(+/-)-Homohistidine, also known as l-homo-histidine, is a chemical compound with structural similarities to the amino acid histidine . Histidine plays a critical role in receptor recognition and the biological activity of numerous peptides and proteins . The imidazole ring within histidine is responsible for these properties, making it a preferential binding site for transition metal ions and strategically locating it in biologically active peptides such as angiotensin and thyrotropin-releasing hormone .

Homocysteine, another related compound, is a non-proteinogenic α-amino acid biosynthesized from methionine, differing from cysteine by an additional methylene bridge (-CH2-) . High levels of homocysteine are associated with cardiovascular disease and may increase the risk of blood clots, heart attacks, and strokes . Unlike homoserine, which is unsuitable for forming proteins due to its tendency to form a five-membered ring, the role of homohistidine is distinct, particularly in molecular recognition processes .

In designing molecules, the side chain conformations are crucial for ligand-receptor interactions . Researchers often concentrate on aromatic amino acids, including histidine, for topographical control in molecular design, given their importance in peptide hormones and neurotransmitters . The synthesis of l-homo-histidine involves building the imidazole ring from the gamma-carboxyl group while protecting the α-function .

CAS No. 5817-77-6
Product Name (+/-)-Homohistidine
Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name 2-amino-4-(1H-imidazol-5-yl)butanoic acid
Standard InChI InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)
Standard InChIKey MSECZMWQBBVGEN-UHFFFAOYSA-N
SMILES C1=C(NC=N1)CCC(C(=O)O)N
Canonical SMILES C1=C(NC=N1)CCC(C(=O)O)N
Synonyms α-Amino-1H-Imidazole-5-butanoic Acid; α-Aminoimidazole-4-butyric Acid;
PubChem Compound 4153393
Last Modified Sep 15 2023

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